6-[1-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile
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Overview
Description
6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile is a sophisticated chemical compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. The structure of this compound suggests a multifaceted reactivity profile, opening doors for innovative uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile can be achieved through multi-step synthetic routes. Starting with the fluorination of pyridine-2-carbonyl chloride, the subsequent steps involve the introduction of the octahydropyrrolo[3,4-b]pyrrole moiety and the nitrile group. Typical reaction conditions may include:
Fluorination: : Utilization of fluorine reagents such as Selectfluor or diethylaminosulfur trifluoride.
Cyclization: : Introduction of the octahydropyrrolo[3,4-b]pyrrole ring system under cyclization conditions involving strong acids or bases.
Nitrilation: : Conversion to the pyridine-3-carbonitrile derivative using cyanating agents like trimethylsilyl cyanide under basic conditions.
Industrial Production Methods
Industrial-scale synthesis would likely involve optimization of these steps to maximize yield and purity, leveraging continuous flow chemistry techniques to streamline the processes and ensure scalability. Key considerations would include the efficient handling of reagents, control of reaction temperatures, and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Potential to undergo oxidative transformations, likely with reagents such as potassium permanganate or hydrogen peroxide, to yield corresponding oxides.
Reduction: : Hydrogenation reactions using catalysts like palladium on carbon can reduce certain functional groups within the molecule.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the pyridine or pyrrol moieties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Hydrogen gas with palladium catalyst.
Substitution: : Alkyl halides in the presence of a strong base for nucleophilic substitution; bromine or chlorine in polar solvents for electrophilic substitution.
Major Products
Oxidation: : Oxidized derivatives of the pyridine ring.
Reduction: : Saturated derivatives, where double bonds are reduced.
Substitution: : Various alkylated or halogenated pyridine or pyrrol derivatives.
Scientific Research Applications
Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to engage in multiple types of reactions makes it a versatile building block.
Biology
In biological research, its structural motif is explored for binding to specific proteins or enzymes, helping to elucidate molecular mechanisms.
Medicine
Potential medicinal applications include developing novel pharmaceuticals targeting specific pathways or receptors in the body, leveraging the compound's reactivity to modify its activity.
Industry
Industrially, it may be used in the synthesis of advanced materials or as a catalyst in specific chemical processes.
Mechanism of Action
The mechanism by which 6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile exerts its effects depends on its interaction with molecular targets. It may bind to particular proteins or enzymes, modifying their activity through conformational changes or active site inhibition. Key pathways involved could include signal transduction pathways or metabolic processes, where the compound acts as an inhibitor or activator.
Comparison with Similar Compounds
Similar Compounds
6-[1-(3-Fluoropyridine-2-carbonyl)-tetrahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile
5-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-6-yl]pyridine-2-carbonitrile
6-[1-(2-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile
Uniqueness
The uniqueness of 6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile lies in the precise arrangement of its fluorinated pyridine and octahydropyrrolo[3,4-b]pyrrole moieties, which may confer specific reactivity and binding properties not shared by its analogs.
That should give you a comprehensive insight into this intriguing compound!
Properties
IUPAC Name |
6-[1-(3-fluoropyridine-2-carbonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c19-14-2-1-6-21-17(14)18(25)24-7-5-13-10-23(11-15(13)24)16-4-3-12(8-20)9-22-16/h1-4,6,9,13,15H,5,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOITYZEJQISSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C(=O)C4=C(C=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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